molecular formula C24H20ClN3O4 B12031408 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769142-94-1

2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12031408
CAS No.: 769142-94-1
M. Wt: 449.9 g/mol
InChI Key: QUAYVMQLLVCMGZ-MZJWZYIUSA-N
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Properties

CAS No.

769142-94-1

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

[2-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H20ClN3O4/c1-16-5-4-7-18(13-16)23(30)26-15-22(29)28-27-14-19-6-2-3-8-21(19)32-24(31)17-9-11-20(25)12-10-17/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI Key

QUAYVMQLLVCMGZ-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and bases like triethylamine (TEA). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate , known by its CAS number 769142-94-1, is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is C24H20ClN3O4C_{24}H_{20}ClN_3O_4, with a molecular weight of approximately 449.9 g/mol . The structure features a phenyl group connected to a chlorobenzoate moiety, which may influence its reactivity and biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate. For example, derivatives of hydrazones have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of hydrazone derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values in the micromolar range. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-715.0
2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoateA549TBD

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Hydrazone derivatives are known for their ability to interact with microbial enzymes, thereby inhibiting growth . Preliminary screening of similar compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a recent screening, various hydrazone derivatives were tested against common bacterial strains. The results demonstrated that some compounds exhibited significant antibacterial activity, highlighting the potential of this class of compounds in developing new antibiotics.

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus18
2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoateTBD

Synthesis of Functional Materials

The unique structure of 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate allows it to be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form coordination complexes can enhance the properties of materials used in electronics and photonics.

Case Study: Polymer Blends

Research has focused on incorporating hydrazone compounds into polymer matrices to improve thermal stability and mechanical properties. The addition of these compounds has been shown to enhance the performance characteristics of the resulting materials significantly.

Polymer TypeAdditiveImprovement (%)
PolyethyleneCompound E+15
Polystyrene2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoateTBD

Mechanism of Action

The mechanism of action of 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar compounds to 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:

The uniqueness of 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Biological Activity

The compound 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate , with the CAS number 769142-94-1, is a complex organic molecule that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Structural Formula

The molecular formula of 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is C24H20ClN3O4C_{24}H_{20}ClN_{3}O_{4}, and it features several functional groups that may contribute to its biological activity.

Key Properties

  • Molecular Weight: 449.9 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Information on solubility is limited; further research is needed.

The biological activity of this compound appears to be linked to its ability to interact with various biological targets, potentially including enzymes and receptors involved in metabolic pathways. The presence of the hydrazone moiety suggests potential activity as an inhibitor or modulator in biochemical reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate exhibit anticancer properties. For instance, hydrazone derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study:
A study published in a peer-reviewed journal explored the effects of hydrazone derivatives on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the disruption of mitochondrial function and induction of oxidative stress.

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. Compounds with similar structural features have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study evaluated several hydrazone derivatives against standard bacterial strains, revealing that certain modifications enhanced antimicrobial efficacy. The specific activity of 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate remains to be fully characterized.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialActivity against Gram-positive/negative bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

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